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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dihydrobenzofuran boronic acids, a class of

compounds demonstrating significant potential in medicinal chemistry. We will delve into their

synthesis, physicochemical properties, and diverse biological activities, with a focus on their

applications in drug discovery. This document is intended to serve as a valuable resource,

offering detailed experimental protocols and insights into the mechanisms of action of these

promising molecules.

Introduction to Dihydrobenzofuran Boronic Acids
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous biologically active natural products and synthetic compounds.[1][2] Its

inherent structural features allow for diverse chemical modifications, making it an attractive

starting point for the design of novel therapeutic agents. The incorporation of a boronic acid

moiety onto this scaffold further enhances its potential. Boronic acids are versatile functional

groups known for their ability to form reversible covalent bonds with diols, a property that can

be exploited for targeting glycoproteins and enzyme active sites.[3][4] They are also crucial

reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura

coupling, which is a cornerstone of modern drug discovery for the synthesis of complex biaryl

structures.[5][6]
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The combination of the dihydrobenzofuran core with the unique reactivity of the boronic acid

group has given rise to a class of compounds with a wide range of therapeutic applications,

including anticancer, anti-inflammatory, and metabolic disease treatments.[7][8][9] This guide

will explore the synthesis, biological evaluation, and future perspectives of dihydrobenzofuran

boronic acids in the field of drug development.

Physicochemical and Biological Properties
The physicochemical properties of dihydrobenzofuran boronic acids are critical for their

pharmacokinetic and pharmacodynamic profiles. While extensive data for a wide range of

derivatives is not readily available in a single source, key properties of the parent compound,

(2,3-dihydro-1-benzofuran-5-yl)boronic acid, are summarized below.

Table 1: Physicochemical Properties of (2,3-Dihydro-1-benzofuran-5-yl)boronic acid[10]

Property Value

Molecular Formula C₈H₉BO₃

Molecular Weight 163.97 g/mol

Heavy Atom Count 12

CAS Number 227305-69-3

The biological activities of dihydrobenzofuran derivatives and various boronic acid-containing

compounds have been reported in numerous studies. The following tables summarize some of

the key quantitative data, highlighting their potential as therapeutic agents.

Table 2: Biological Activity of Dihydrobenzofuran Derivatives
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Compound Target/Assay Activity (IC₅₀/EC₅₀) Reference

Fluorinated

benzofuran derivative

1

HCT116 cell

proliferation
IC₅₀: 19.5 µM [11]

Fluorinated

benzofuran derivative

2

HCT116 cell

proliferation
IC₅₀: 24.8 µM [11]

Fluorinated

benzofuran derivative

2

IL-6 production in

LPS-treated

macrophages

IC₅₀: 1.23 µM [11]

Fluorinated

benzofuran derivative

3

CCL2 production in

LPS-treated

macrophages

IC₅₀: 1.5 µM [11]

Fluorinated

benzofuran derivative

8

NO production in LPS-

treated macrophages
IC₅₀: 2.4 µM [11]

Fluorinated

benzofuran derivative

8

PGE₂ production in

LPS-treated

macrophages

IC₅₀: 20.52 µM [11]

Table 3: Biological Activity of Boronic Acid-Containing Compounds
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Compound Target/Assay Activity (IC₅₀) Reference

Peptide boronate 14 Proteasome 1.1 nM [3]

Peptide boronate 14 HDAC1 255 nM [3]

Peptide boronate 14
RPMI-8226 MM cell

line
6.66 nM [3]

Peptide boronate 14 U266 MM cell line 4.31 nM [3]

Peptide boronate 14 KM3 MM cell line 10.1 nM [3]

Peptide boronate 14
Bortezomib-resistant

KM3/BTZ MM cell line
8.98 nM [3]

Boronic acid

derivative 17
dCTPase EC₅₀: 0.046 µM [3]

Biphenyl boronic acid

35

Ovarian cancer cells

(SKOV3)
21 nM [3]

Chalcone-boronic acid

2

MCF-7 breast cancer

cells
1.8 µM [12]

Chalcone-boronic acid

4

T-47D breast cancer

cells
1.9 µM [12]

Dipeptide boronic acid

15
Proteasome 4.60 nM [12]

Bortezomib Proteasome 7.05 nM [12]

Key Signaling Pathways and Mechanisms of Action
Dihydrobenzofuran boronic acids can exert their biological effects through various

mechanisms. Two prominent examples are the inhibition of tubulin polymerization and the

modulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) activity.

Inhibition of Tubulin Polymerization
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Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and

intracellular transport.[13] Disruption of microtubule dynamics is a clinically validated strategy in

cancer therapy.[14] Some dihydrobenzofuran derivatives have been shown to inhibit tubulin

polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

The following diagram illustrates the general mechanism of tubulin polymerization and its

inhibition.

Mechanism of Tubulin Polymerization Inhibition
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Click to download full resolution via product page

Caption: Inhibition of tubulin polymerization by dihydrobenzofuran boronic acids.

PPARα Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins

that function as transcription factors regulating the expression of genes involved in lipid

metabolism and inflammation.[15][16] PPARα, in particular, is a key regulator of fatty acid

oxidation.[5] Agonists of PPARα can be effective in treating dyslipidemia. Certain 2,3-

dihydrobenzofuran-2-carboxylic acids have been identified as potent and selective PPARα

agonists.[8] The signaling pathway of PPARα activation is depicted below.
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Caption: Activation of the PPARα signaling pathway by dihydrobenzofuran boronic acid

agonists.

Experimental Protocols
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This section provides detailed methodologies for the synthesis of dihydrobenzofuran boronic

acids and their subsequent application in Suzuki-Miyaura cross-coupling reactions. These

protocols are based on established literature procedures.[1][9][17]

Synthesis of (3-(Ethoxycarbonyl)-benzofuran-2-
yl)boronic acid
This protocol describes a general method for the synthesis of a benzofuran boronic acid

derivative, which can be subsequently reduced to the corresponding dihydrobenzofuran.[1]

Materials:

Ethyl benzofuran-3-carboxylate

Trimethyl borate

Dry Tetrahydrofuran (THF)

Lithium diisopropylamide (LDA) (2 M in THF/heptane/ethylbenzene)

Hydrochloric acid (1 M)

Ethyl acetate

Sodium sulfate

Procedure:

Dissolve ethyl benzofuran-3-carboxylate (1.0 equiv.) and trimethyl borate (2.2 equiv.) in dry

THF in a flask under a nitrogen atmosphere.

Cool the mixture to -78 °C in a dry ice-acetone bath.

Slowly add LDA (2.2 equiv.) to the cooled solution.

Stir the reaction mixture at -78 °C for 15 minutes.

Quench the reaction by adding 1 M HCl until the pH is acidic.
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Allow the mixture to warm to room temperature.

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude boronic acid.

Purify the product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a

dihydrobenzofuran boronic acid with an aryl halide.[17]

Materials:

Dihydrobenzofuran boronic acid (or boronic ester) (1.1 equiv.)

Aryl bromide (1.0 equiv.)

Cesium carbonate (2.5 equiv.)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv.)

1,4-Dioxane (anhydrous)

Water

Procedure:

To a pressure flask equipped with a stir bar, add the aryl bromide, dihydrobenzofuran boronic

acid, and cesium carbonate.

Evacuate and backfill the flask with argon.

Add anhydrous 1,4-dioxane and water.

Sparge the mixture with a stream of argon for 10 minutes.
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Add the Pd(dppf)Cl₂ catalyst to the mixture.

Sparge with argon for an additional 10 minutes.

Seal the vessel with a screw cap and heat the reaction mixture to 100 °C overnight with

stirring.

After cooling to room temperature, monitor the reaction progress by TLC.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and

brine.

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Drug Discovery Workflow
The discovery and development of drugs based on the dihydrobenzofuran boronic acid scaffold

typically follows a structured workflow, from initial hit identification to preclinical evaluation. The

following diagram illustrates a representative workflow for the development of a kinase inhibitor,

a common application for such scaffolds.[18][19]
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Caption: A typical drug discovery workflow for dihydrobenzofuran boronic acid-based kinase

inhibitors.

Conclusion and Future Perspectives
Dihydrobenzofuran boronic acids represent a promising class of compounds with significant

potential in drug discovery. Their unique structural features and versatile reactivity allow for the

synthesis of diverse libraries of molecules with a wide range of biological activities. The ability

to modulate key signaling pathways, such as those involved in cell proliferation and

metabolism, makes them attractive candidates for the development of novel therapeutics for

cancer, inflammatory diseases, and metabolic disorders.

Future research in this area will likely focus on:

Expansion of Chemical Diversity: The synthesis of novel dihydrobenzofuran boronic acid

derivatives with improved potency, selectivity, and pharmacokinetic properties.

Elucidation of Mechanisms of Action: In-depth studies to further understand the molecular

targets and signaling pathways modulated by these compounds.

Development of Targeted Therapies: The design of dihydrobenzofuran boronic acids that

specifically target disease-associated proteins, minimizing off-target effects.

Application in Boron Neutron Capture Therapy (BNCT): Given the presence of boron, these

compounds could be explored as potential agents for BNCT, a targeted radiation therapy for

cancer.

In conclusion, the continued exploration of dihydrobenzofuran boronic acids holds great

promise for the discovery of next-generation medicines that can address unmet medical needs.

This guide provides a solid foundation for researchers and scientists to further investigate and

harness the therapeutic potential of this exciting class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1317852#introduction-to-dihydrobenzofuran-boronic-
acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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